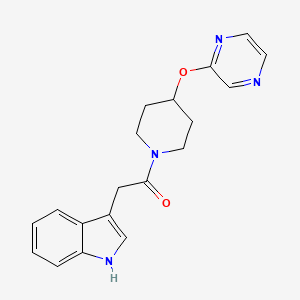
2-(1H-indol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone, also known as GSK-3 inhibitor, is a promising compound in the field of scientific research. It is a small molecule that has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Compounds with structural similarities have been synthesized using various chemical methodologies, including click chemistry approaches. These processes often involve the characterization of the synthesized compounds through IR, NMR, MS studies, and thermal stability analyses using techniques like TGA and DSC. For example, the synthesis of 1-(4-(6-Fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1, 2,3-triazol-1-yl) ethanone has been reported, highlighting the structural characterization and thermal stability analysis of the compound (Govindhan et al., 2017).
Biological Evaluation
- Similar compounds have been evaluated for their biological activities, including cytotoxicity against various cancer cell lines and binding analysis with proteins like human serum albumin to understand their pharmacokinetic nature for further biological applications. For instance, compounds have demonstrated antioxidant properties and potential as neuroprotective agents through the inhibition of specific receptors or enzymes (Buemi et al., 2013).
Antimicrobial and Antifungal Activities
- Some derivatives have shown moderate antimicrobial and antifungal activities against a range of pathogens, indicating the potential for these compounds to be developed into therapeutic agents. Research on piperazine and pyrazolone derivatives, for example, has demonstrated their ability to inhibit bacterial and fungal growth, suggesting a potential avenue for the development of new antimicrobial agents (Merugu et al., 2010).
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(11-14-12-22-17-4-2-1-3-16(14)17)23-9-5-15(6-10-23)25-18-13-20-7-8-21-18/h1-4,7-8,12-13,15,22H,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYRKZCYIVCXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

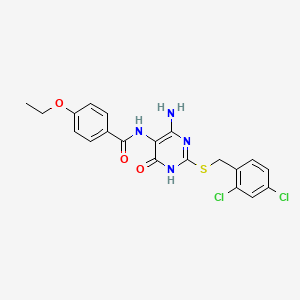
![N-[3-Oxo-3-[3-oxo-2-[2-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2810482.png)
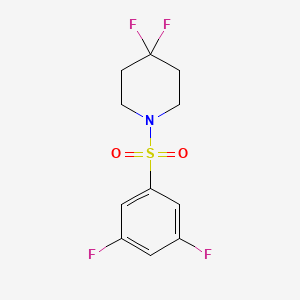
![methyl 6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2810484.png)
![4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline](/img/structure/B2810485.png)
![4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol](/img/structure/B2810490.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide](/img/structure/B2810492.png)
![3-[[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2810494.png)
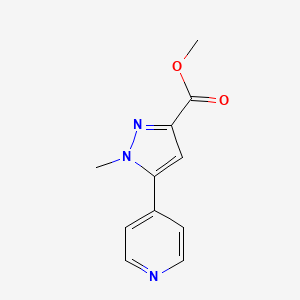
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2810497.png)
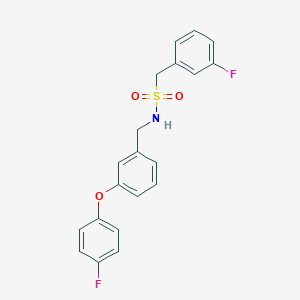
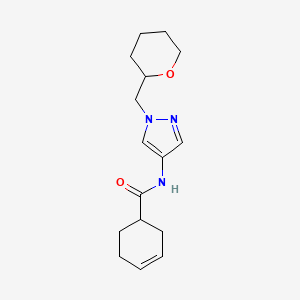
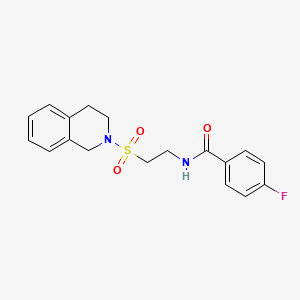
![Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2810503.png)